molecular formula C10H12O3 B1361442 4-Methoxy-3-(methoxymethyl)benzaldehyde CAS No. 76646-41-8

4-Methoxy-3-(methoxymethyl)benzaldehyde

Cat. No. B1361442
CAS RN: 76646-41-8
M. Wt: 180.2 g/mol
InChI Key: SSPSDHKFVVPEOE-UHFFFAOYSA-N
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Description

4-Methoxy-3-(methoxymethyl)benzaldehyde is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-3-(methoxymethyl)benzaldehyde consists of a benzene ring substituted with a methoxy group, a methoxymethyl group, and an aldehyde group . The InChI code for this compound is 1S/C10H12O3/c1-12-7-9-5-8(6-11)3-4-10(9)13-2/h3-6H,7H2,1-2H3 .


Physical And Chemical Properties Analysis

4-Methoxy-3-(methoxymethyl)benzaldehyde is a solid substance . It has a molecular weight of 180.2 .

Scientific Research Applications

Growth of Vanillin Crystals

Vanillin, also known as 4-hydroxy 3-methoxy benzaldehyde, has been identified as an excellent candidate for second harmonic generation (SHG) in the ultra-violet and near-infrared wavelength region. Centimeter-sized single crystals of vanillin have been grown from a solution, showing high output intensity for second harmonic conversion compared to other commercially available crystals (Singh et al., 2001).

Synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol

The synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol involves the use of commercially available 3-hydroxy-4-methoxy-benzaldehyde, which is subjected to a series of chemical reactions including hydrogenation, protection, alkylation, cyclisation, and deprotection (Banerjee et al., 2013).

Oxidation Mechanism Study

The oxidation of various methoxy benzaldehydes, including 4-methoxy benzaldehyde, has been studied to understand their reaction mechanism. This research provides insights into the formation of corresponding carboxylic acids and proposes a suitable mechanism based on observed kinetics (Malik et al., 2016).

Regioselective Protection

A study on the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde, closely related to 4-methoxy-3-(methoxymethyl)benzaldehyde, achieved protection with various groups in yields between 67-75% (Plourde & Spaetzel, 2002).

Synthesis and Properties of Bis-aldehyde Monomers

Bis-aldehyde monomers, including variations of 3-methoxy-4-(4′-formyl-phenoxy)benzaldehyde, were synthesized and polymerized to yield poly(azomethine)s. These polymers exhibited electrically conductive properties and were investigated for their structural and physicochemical properties (Hafeez et al., 2019).

Molecular Structure and Spectral Studies

Comparative molecular structure and vibrational spectral studies have been performed on 3-hydroxy-4methoxy-Benzaldehyde and 4-hydroxy-3-Methoxy-Benzaldehyde, providing insights into their structural characteristics and potential applications in various fields (Yadav et al., 2018).

Synthesis and Optical Properties of Quinolates

4-Methyl(methoxy or chloro)benzaldehyde was used to synthesize substituted 2-styryl-8-quinolinol, which was then chelated to prepare aluminum and zinc complexes. These complexes exhibited enhanced thermal stability and solubility in organic solvents, emitting blue-green light with significant photoluminescence (Barberis & Mikroyannidis, 2006).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) .

properties

IUPAC Name

4-methoxy-3-(methoxymethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-7-9-5-8(6-11)3-4-10(9)13-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPSDHKFVVPEOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351736
Record name 4-methoxy-3-(methoxymethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-(methoxymethyl)benzaldehyde

CAS RN

76646-41-8
Record name 4-methoxy-3-(methoxymethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What are the key structural features of 4-Methoxy-3-(methoxymethyl)benzaldehyde?

A1: 4-Methoxy-3-(methoxymethyl)benzaldehyde is an organic compound characterized by a benzene ring with three substituents:

    Q2: What types of intermolecular interactions are observed in the crystal structure of 4-Methoxy-3-(methoxymethyl)benzaldehyde?

    A2: The crystal structure analysis reveals that the only intermolecular interactions present are very weak C-H⋯π interactions []. This suggests that the molecules pack relatively loosely in the solid state, primarily influenced by van der Waals forces.

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